Lactoferroxin B

Description

Contextualizing Lactoferroxin B within the Spectrum of Milk Protein-Derived Bioactive Peptides

Milk is recognized as a rich source of proteins that can give rise to a wide array of bioactive peptides. These peptides are derived from both caseins and whey proteins, the two major protein fractions in milk. igbzpan.plnih.govscholarsportal.infoulpgc.escambridge.org Lactoferrin itself is a multifunctional iron-binding glycoprotein (B1211001) belonging to the transferrin family and is a significant whey protein. cdnsciencepub.comfrontiersin.orgsinobiological.com The bioactive peptides generated from milk proteins have been shown to possess diverse functionalities, including antimicrobial, antihypertensive, antioxidative, immunomodulatory, and opioid activities. researchgate.netnih.govscholarsportal.infotandfonline.comnih.gov

Within this broad spectrum, lactoferroxins are a group of peptides specifically derived from lactoferrin. researchgate.net Other notable bioactive peptides from milk proteins include casomorphins and casokinins from caseins, and lactorphins and lactotensin from whey proteins like alpha-lactalbumin and beta-lactoglobulin. nih.govcambridge.orgresearchgate.net The biological activities of these peptides vary, with some acting as opioid agonists and others, like the lactoferroxins and casoxins, exhibiting opioid antagonist properties. researchgate.netresearchgate.netnih.govresearchgate.net

Here is a table summarizing some milk protein precursors and the types of bioactive peptides derived from them:

| Protein Precursor | Derived Bioactive Peptides | Primary Bioactivity Examples |

| Caseins (αs1, β, κ) | Casomorphins, Casokinins, Casoxins, Immunopeptides, Caseinophosphopeptides | Opioid agonists/antagonists, Antihypertensive, Immunostimulant, Mineral carriers |

| β-Lactoglobulin | β-Lactorphin, Lactotensin | Opioid agonist, Weak opioid activity |

| α-Lactalbumin | α-Lactorphin | Opioid agonist |

| Lactoferrin | Lactoferroxins, Lactoferricin (B1576259), Lactoferrampin | Opioid antagonists, Antimicrobial, Immunomodulation, Iron absorption |

| Serum Albumin | Serorphin, Albutensin | Weak opioid activity |

Historical Trajectory of this compound Discovery and Characterization

The discovery of bioactive peptides from food proteins, including milk, gained significant attention as researchers explored the potential health benefits beyond basic nutrition. The identification of opioid peptides derived from milk proteins, often referred to as exorphins, was a key development. nih.govresearchgate.net

Lactoferroxins, specifically Lactoferroxin A, B, and C, were identified in the peptic digest of human lactoferrin. This discovery involved the use of techniques such as reverse-phase high-performance liquid chromatography for purification. nih.govtandfonline.comjst.go.jp Early research focused on isolating and characterizing these peptides based on their affinity for opioid receptors. nih.govtandfonline.com The structures of these peptides were determined, corresponding to specific sequences within the human lactoferrin protein. For this compound, the structure was identified as Arg-Tyr-Tyr-Gly-Tyr-OCH3, corresponding to residues 536-540 of human lactoferrin (with a methyl ester at the C-terminus). nih.govtandfonline.comjst.go.jp

Further characterization involved evaluating their activity in radioreceptor assays and in biological preparations, such as the guinea pig ileum myenteric plexus. These studies confirmed their ability to interact with opioid receptors and, importantly, demonstrated their opioid antagonist properties. nih.govtandfonline.comjst.go.jp

Classification of Lactoferroxins as Opioid Antagonist Peptides

Lactoferroxins are classified as opioid antagonist peptides, distinguishing them from other milk-derived opioid peptides like casomorphins and lactorphins, which typically act as opioid agonists. researchgate.netresearchgate.netnih.govresearchgate.net Opioid peptides exert their effects by binding to specific opioid receptors in the body, including mu (μ), kappa (κ), and delta (δ) receptors. nih.gov

Research has investigated the receptor specificity of the different lactoferroxins. While Lactoferroxin A has shown a preference for μ-receptors, this compound and Lactoferroxin C have demonstrated a somewhat higher degree of preference for κ-receptors compared to μ-receptors. nih.govtandfonline.comjensenlab.orgelabscience.comsinobiological.comiyte.edu.tr This differential receptor affinity contributes to their specific pharmacological profiles as opioid antagonists.

The antagonistic activity of lactoferroxins means they can bind to opioid receptors and block the effects of opioid agonists, whether endogenous (produced by the body) or exogenous (from external sources). nih.gov This property is in contrast to opioid agonists, which activate these receptors to elicit responses such as pain relief, but also potential side effects like respiratory depression and dependence. The identification of naturally occurring opioid antagonist peptides like this compound in food sources highlights the complex interplay between diet and physiological systems.

Here is a table summarizing the sequences and receptor preferences of the identified lactoferroxins:

| Peptide | Sequence | Origin (Human Lactoferrin Residues) | Receptor Preference (Antagonist) |

| Lactoferroxin A | Tyr-Leu-Gly-Ser-Gly-Tyr-OCH3 | 318-323 | μ-receptors |

| This compound | Arg-Tyr-Tyr-Gly-Tyr-OCH3 | 536-540 | κ-receptors > μ-receptors |

| Lactoferroxin C | Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3 | 673-679 | κ-receptors > μ-receptors |

Structure

2D Structure

Properties

CAS No. |

117667-26-2 |

|---|---|

Molecular Formula |

C36H46N8O9 |

Molecular Weight |

734.8 g/mol |

IUPAC Name |

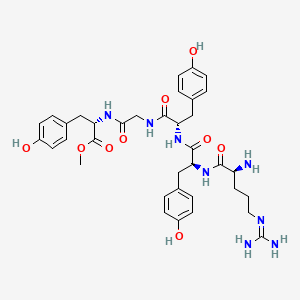

methyl (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C36H46N8O9/c1-53-35(52)30(19-23-8-14-26(47)15-9-23)42-31(48)20-41-33(50)28(17-21-4-10-24(45)11-5-21)44-34(51)29(18-22-6-12-25(46)13-7-22)43-32(49)27(37)3-2-16-40-36(38)39/h4-15,27-30,45-47H,2-3,16-20,37H2,1H3,(H,41,50)(H,42,48)(H,43,49)(H,44,51)(H4,38,39,40)/t27-,28-,29-,30-/m0/s1 |

InChI Key |

TVVXTCVKGUHNLI-KRCBVYEFSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

RYYGY |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arg-Tyr-Tyr-Gly-Tyr-OCH3 lactoferrin (536-540) lactoferroxin B lactoferroxin-B |

Origin of Product |

United States |

Biochemical Pathways for the Generation of Lactoferroxin B

Precursor Protein: Lactoferrin and its Proteolytic Susceptibility

Lactoferrin is an approximately 80 kDa iron-binding glycoprotein (B1211001) that belongs to the transferrin family. nih.govnih.govnih.govabcam.complos.orgfrontiersin.orgsinobiological.com It is widely present in various exocrine secretions such as milk (particularly abundant in colostrum), saliva, tears, nasal and bronchial secretions, gastrointestinal fluids, cervico-vaginal mucus, and seminal fluid. abcam.comgoogle.comnih.govsinobiological.com Lactoferrin is also a significant component of the secondary specific granules of circulating polymorphonuclear neutrophils. abcam.comgoogle.comsinobiological.comnih.gov

Lactoferrin's biological functions are diverse, including roles in iron metabolism, immune function, and antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. abcam.complos.orgfrontiersin.orggoogle.comnih.govmdpi.com Its antimicrobial effect is partly attributed to its ability to bind iron, which is essential for pathogen growth. plos.orgfrontiersin.orggoogle.commdpi.com Additionally, lactoferrin can directly interact with microbial membranes and has been shown to be cleaved into functional fragments with enhanced antimicrobial properties. frontiersin.orgmdpi.commdpi.com

Lactoferrin is susceptible to proteolytic degradation by various enzymes. This susceptibility is key to the generation of smaller, bioactive peptides, including lactoferroxin B. plos.orgmdpi.commdpi.com The extent of enzymatic degradation can be influenced by factors such as the iron saturation level of lactoferrin, with iron-free forms potentially being more susceptible to hydrolysis by some proteases like trypsin. nih.govplos.orgmdpi.com

Endogenous and Exogenous Proteolytic Environments in Lactoferrin Cleavage

Lactoferrin cleavage can occur in both endogenous and exogenous environments.

Endogenous Proteolytic Environments: Within the body, lactoferrin encounters various proteases in different physiological locations. For instance, in the gastrointestinal tract, lactoferrin is exposed to digestive enzymes such as pepsin and trypsin. nih.govplos.orggoogle.commdpi.commdpi.com The hydrolysis of ingested lactoferrin by these enzymes can lead to the natural formation of bioactive peptides, including lactoferricins and lactoferroxins. google.commdpi.commdpi.com Studies have shown that functional fragments of ingested lactoferrin are resistant to further proteolytic degradation in the gastrointestinal tract of adult rats. google.com Proteolytic activity by symbiotic/probiotic bacteria residing in the gut can also contribute to lactoferrin hydrolysis. mdpi.com

Exogenous Proteolytic Environments: In vitro enzymatic hydrolysis is a controlled method used to generate lactoferrin-derived peptides. This process involves the use of specific proteases under defined conditions to cleave lactoferrin. google.commdpi.com This allows for the targeted production and isolation of specific peptides like this compound for research and potential applications. google.comconicet.gov.ar

Identification of Specific Cleavage Sites within the Lactoferrin Sequence Leading to this compound

This compound is a specific peptide fragment released from lactoferrin through proteolytic cleavage. While lactoferricin (B1576259), another well-known lactoferrin-derived peptide, is typically generated by pepsin cleavage in the N-terminal region (residues 17-41 in bovine lactoferrin), this compound is located in a different region of the lactoferrin sequence. nih.govgoogle.comnih.govmdpi.comresearchgate.net

Human this compound corresponds to residues 544 to 548 of human lactoferrin (SEQ ID NO. 3 in one source), with the amino acid sequence RYYGY. google.com This indicates that specific proteolytic enzymes cleave lactoferrin at sites flanking this sequence to release this compound. The precise enzymes responsible for generating this compound endogenously or the optimal enzymes for its exogenous production from this specific region are subject to research focusing on targeted cleavage sites.

In Vitro Enzymatic Hydrolysis for Controlled this compound Production

In vitro enzymatic hydrolysis provides a controlled method for the production of lactoferrin-derived peptides, including this compound. google.commdpi.com This process involves incubating lactoferrin with specific proteases under optimized conditions to achieve targeted cleavage. google.com

Optimization of Protease Selection (e.g., Pepsin, Trypsin, Chymotrypsin) and Reaction Conditions

The selection of protease is crucial for determining the resulting peptide fragments due to the enzyme's specificity of cleavage. google.comhogrefe.com Pepsin, trypsin, and chymotrypsin (B1334515) are commonly used proteases in the enzymatic hydrolysis of proteins. nih.govgoogle.commdpi.comhogrefe.com

Pepsin: Pepsin is an aspartic protease typically active at acidic pH. google.comhogrefe.com It is known to generate lactoferricin from lactoferrin, primarily cleaving in the N-terminal region. nih.govgoogle.commdpi.comresearchgate.net While pepsin hydrolysis of lactoferrin has been extensively studied for lactoferricin production, its specific role in generating this compound from the C-terminal region (residues 544-548) would depend on the presence of pepsin cleavage sites within or flanking this sequence.

Trypsin: Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. hogrefe.com Trypsin hydrolysis of lactoferrin has been shown to produce various fragments, including larger molecules and smaller peptides. nih.govplos.org The effectiveness of trypsin in releasing this compound would depend on the presence of lysine or arginine residues at appropriate positions around the RYYGY sequence (544-548) in lactoferrin.

Chymotrypsin: Chymotrypsin is another serine protease that preferentially cleaves at the carboxyl side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine, and also at leucine (B10760876) and methionine. hogrefe.comdpi.qld.gov.au Given the presence of tyrosine (Y) residues in the this compound sequence (RYYGY), chymotrypsin could potentially be effective in generating this peptide by cleaving at the carboxyl side of these residues. Studies have shown that chymosin, a protease with chymotrypsin-like activity, can generate lactoferricin B-like peptides from bovine lactoferrin. mdpi.comdpi.qld.gov.au

Optimization of reaction conditions, including pH, temperature, time of incubation, and enzyme-to-substrate ratio, is essential to control the extent of proteolysis and maximize the yield of desired peptides like this compound. google.comhogrefe.commdpi.commdpi.com Different proteases have optimal activity under specific pH and temperature ranges. hogrefe.commdpi.commdpi.com For example, pepsin is active at low pH, while trypsin and chymotrypsin are typically active at more neutral to alkaline pH. google.comhogrefe.com Controlling incubation time and enzyme concentration helps to achieve the desired level of hydrolysis, preventing excessive degradation of the target peptide. google.commdpi.com

Methodologies for Terminating Enzymatic Reactions to Preserve Peptide Integrity

Terminating the enzymatic reaction is a critical step to prevent further degradation of the generated peptides and ensure the integrity of the target peptide, this compound. frontiersin.org Common methodologies for terminating enzymatic hydrolysis include:

Heat Inactivation: Increasing the temperature to a level that denatures the protease is a widely used method. google.commdpi.comconicet.gov.arexportersindia.com For example, heating the reaction mixture to 80°C for 15 minutes has been reported to terminate pepsin hydrolysis of lactoferrin. conicet.gov.arexportersindia.com Similarly, heating at 100°C for 15 minutes has been used to stop enzymatic reactions in whey protein hydrolysis. mdpi.com

pH Adjustment: Shifting the pH of the reaction mixture outside the optimal range for the protease can effectively inactivate the enzyme. google.com For instance, adjusting the pH to 7.0 after pepsin digestion at acidic pH terminates the reaction. conicet.gov.arexportersindia.com For trypsin, adjusting the pH to less than about 3.0 or more than about 11 can terminate hydrolysis. google.com

Addition of Protease Inhibitors: Specific chemical inhibitors can be added to block the activity of the protease. This method is particularly useful when heat or extreme pH changes might affect the stability of the desired peptide.

Dilution: Rapid dilution of the reaction mixture can reduce the enzyme and substrate concentrations, effectively slowing down or stopping the reaction.

After termination, further purification steps, such as chromatography or filtration, are typically employed to isolate this compound from the complex mixture of residual proteins, other peptides, and the inactivated enzyme. plos.orgdpi.qld.gov.aufrontiersin.org

Molecular Architecture and Sequence Analysis of Lactoferroxin B

Determination of the Primary Amino Acid Sequence of Lactoferroxin B (Arg-Tyr-Tyr-Gly-Tyr-OCH2)

This compound is an opioid antagonist peptide. uniprot.org It was identified from an artificially methyl-esterified peptic digest of human lactoferrin. nih.gov The primary amino acid sequence of this compound has been determined to be Arg-Tyr-Tyr-Gly-Tyr-OCH3. nih.gov This sequence indicates a peptide composed of five amino acid residues: Arginine (Arg), followed by two Tyrosine (Tyr) residues, then Glycine (Gly), and finally another Tyrosine residue, with a methyl ester modification at the C-terminus (-OCH3). nih.gov

The amino acids composing this compound have distinct chemical properties:

Arginine (Arg): A basic amino acid with a guanidino group that is positively charged at physiological pH. nih.govnih.govwikipedia.org

Tyrosine (Tyr): An aromatic amino acid containing a hydroxyl group. nih.govnih.govguidetopharmacology.org

Glycine (Gly): The simplest amino acid, which is achiral. nih.govnih.govresearchgate.net

Topographical Mapping of this compound within the Parent Lactoferrin Structure (e.g., residues 536–540 or 544-548 of human lactoferrin)

Lactoferrin is a globular glycoprotein (B1211001) with a molecular mass of about 80 kDa. wikipedia.orgnih.gov It is present in various secretory fluids, including milk, saliva, and tears. wikipedia.org this compound is a peptide fragment derived from the proteolytic cleavage of lactoferrin. uniprot.orgsinobiological.com

Research has mapped the location of the this compound sequence within the human lactoferrin protein. The sequence corresponding to this compound (Arg-Tyr-Tyr-Gly-Tyr) has been identified as corresponding to residues 536-540 of human lactoferrin. nih.gov Another study mentions residues 544-548 in the context of lactoferroxins, suggesting potential variations or different forms, although the sequence Arg-Tyr-Tyr-Gly-Tyr specifically aligns with 536-540 in the cited research on opioid antagonist peptides. nih.gov

Lactoferrin itself is structured into two globular lobes, the N-lobe (residues 1-333) and the C-lobe (residues 345-692), connected by a short alpha-helix. wikipedia.org Each lobe contains an iron-binding site. wikipedia.org The location of this compound within the C-lobe of lactoferrin suggests that its release is a result of the proteolytic breakdown of this specific region of the parent protein.

Investigating the Role of Post-Translational Modifications on this compound Conformation and Activity

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after protein biosynthesis. wikipedia.orgnih.gov These modifications can significantly impact a protein's structure, function, localization, and interactions. wikipedia.orgnih.govgsconlinepress.comcsic.es Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. wikipedia.orgnih.govthermofisher.com PTMs can occur on the amino acid side chains or at the protein's termini. wikipedia.org

In the case of this compound, the reported structure includes a methyl ester modification at the C-terminus (-OCH3). nih.gov This modification is a key feature of the isolated peptide studied for its opioid antagonist activity. nih.gov The process of creating this methyl esterified peptide involved artificial modification during the experimental procedure (peptic digest of human lactoferrin followed by methyl esterification). nih.gov

The presence of the methyl ester group on the C-terminus of this compound can influence its chemical properties, such as charge and hydrophobicity, which in turn can affect its conformation and interaction with target receptors. Studies on the structure-activity relationship of lactoferroxins and their synthetic analogues suggest that modifications can affect the specificity of the peptide for opioid receptor subtypes. nih.govtandfonline.com While the primary sequence dictates the fundamental structure, post-translational modifications like methyl esterification can fine-tune the peptide's biological activity and its affinity for specific binding sites. nih.govtandfonline.comnih.gov

Further research would be needed to fully elucidate the specific impact of the methyl ester modification on the three-dimensional conformation of this compound and how this relates to its opioid antagonist activity compared to the unmodified peptide. PTMs in general are known to alter protein conformation by changing physicochemical properties and providing new interaction motifs. nih.gov

Pharmacological and Biofunctional Characterization of Lactoferroxin B

Opioid Receptor Antagonism: Mechanisms and Specificity

Lactoferroxin B functions as an opioid antagonist, meaning it can bind to opioid receptors and block the effects of opioid agonists. Opioid receptors are G protein-coupled receptors (GPCRs) that play a crucial role in pain perception, mood, and gastrointestinal function frontiersin.orgresearchgate.netnih.gov. The opioid system involves several receptor subtypes, primarily mu (μ), delta (δ), and kappa (κ) nih.govnih.gov.

Differential Affinity and Selectivity for Kappa-Opioid Receptors Versus Mu-Opioid Receptors

Studies have indicated that this compound demonstrates a preference for kappa-opioid receptors (KORs) compared to mu-opioid receptors (MORs). While Lactoferroxin A shows preference for mu-receptors, Lactoferroxins B and C exhibit a somewhat higher degree of preference for kappa-receptors than for mu-receptors. nih.govtandfonline.com. This differential selectivity suggests that this compound's antagonistic effects may be more pronounced at KORs. The affinity of peptides for opioid receptors can be characterized using methods like radioreceptor assays nih.govpan.olsztyn.pl.

Competitive Inhibition Dynamics in Opioid Receptor Binding Assays

Opioid receptor binding assays are utilized to characterize the interaction between a ligand (like this compound) and the opioid receptor. Competitive inhibition occurs when an antagonist binds to the same site on the receptor as an agonist, thereby preventing the agonist from binding and exerting its effect pan.olsztyn.plmdpi.com. Studies involving opioid receptor binding assays, often in the presence of a radiolabeled opioid ligand such as [3H]naloxone, have been used to determine the affinity of lactoferroxins for opioid receptors nih.govtandfonline.com. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound radioligand, is a common measure of inhibitory potency in these assays nih.govnih.govpan.olsztyn.pl.

Functional Assays of Opioid Antagonism in Isolated Biological Preparations (e.g., Guinea Pig Ileum Myenteric Plexus)

Functional assays using isolated biological preparations are essential for evaluating the antagonistic activity of compounds in a physiological context. The myenteric plexus preparation of the longitudinal muscle of the guinea pig ileum is a widely used model for studying opioid activity nih.govtandfonline.comnih.govpan.olsztyn.plnih.gov. This preparation contains functional mu- and kappa-opioid receptors nih.gov. Opioid agonists typically inhibit electrically induced contractions of the guinea pig ileum nih.govnih.gov. An opioid antagonist like this compound would counteract this inhibition, restoring muscle contraction. Studies have shown that lactoferroxins, including this compound, at specific concentrations, can antagonize the effects of opioid agonists like [Met5]enkephalin and morphiceptin (B1676752) in the guinea pig ileum preparation, indicating their opioid antagonist properties nih.govtandfonline.com.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound

This compound has also been reported to exhibit angiotensin-converting enzyme (ACE) inhibitory activity researchgate.netnih.gov. ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, and also inactivates the vasodilator bradykinin (B550075) nih.govnih.gov. Inhibition of ACE is a common strategy for managing hypertension nih.govnih.gov.

Kinetic Characterization of ACE Inhibition

Kinetic characterization of ACE inhibition involves determining how an inhibitor interacts with the enzyme and affects its catalytic rate. This can reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide parameters such as the inhibition constant (Ki) mdpi.complos.org. ACE inhibitory activity is often measured using synthetic substrates like hippuryl-L-histidyl-L-leucine (HHL) or angiotensin I nih.govplos.orgmdpi.com. The IC50 value is also commonly used to express the potency of ACE inhibitors researchgate.netnih.gov. Lactoferroxins have shown ACE inhibitory activity with varying IC50 values researchgate.net.

Structural Determinants Influencing ACE Inhibitory Potency

The structural features of a peptide significantly influence its ability to inhibit ACE. Factors such as the amino acid sequence, chain length, and the characteristics of the N- and C-terminal residues play a role in binding to the ACE active site mdpi.commdpi.com. Hydrophobicity, particularly at the C-terminus, and the presence of specific amino acids like proline, leucine (B10760876), tyrosine, phenylalanine, tryptophan, isoleucine, valine, and arginine, have been reported to be important for ACE binding and inhibitory activity pan.olsztyn.plnih.govmdpi.commdpi.com. While general principles of ACE inhibitory peptide structure are known, the specific structural determinants for this compound's potency would require detailed structure-activity relationship studies.

Table 1: Opioid Receptor Binding Affinity (Illustrative)

| Peptide | Receptor Type | IC50 (µM) | Reference |

| Lactoferroxin A | Mu | 15 | nih.govtandfonline.com |

| This compound | Opioid | 10 | nih.govtandfonline.com |

| Lactoferroxin C | Opioid | 23 | nih.govtandfonline.com |

Table 2: ACE Inhibitory Activity of Lactoferroxins

| Peptide | IC50 (µM) | Reference |

| Lactoferroxin A | 171.8 | researchgate.net |

| This compound | 733.3 | researchgate.net |

| Lactoferroxin C | 1153.2 | researchgate.net |

Structure Activity Relationship Sar Studies of Lactoferroxin B

Elucidation of Minimal Active Sequence Motifs for Opioid Antagonism

Research into Lactoferroxin B and other related opioid antagonist peptides from milk proteins has aimed to identify the minimal amino acid sequences required for their opioid antagonist activity. Early studies on lactoferroxins and their synthetic analogues suggested that these peptides could be represented by a general formula, XA-Tyr-XB-Tyr-OCH3, where the amino acid at position XA might influence the specificity for opioid receptor subtypes nih.govtandfonline.com.

While specific detailed studies solely focused on identifying the minimal active sequence motif exclusively for this compound's opioid antagonism are not extensively detailed in the provided search results, the general formula suggests that tyrosine residues play a critical role. The presence and position of tyrosine residues are often key features in peptides that interact with opioid receptors, both agonists and antagonists. Further research would be needed to precisely delineate the shortest sequence retaining significant antagonist activity specifically for this compound.

Impact of Amino Acid Substitutions and Terminal Modifications on Bioactivity

Amino acid substitutions and modifications to the N- and C-termini of peptides can significantly alter their biological activity, including receptor binding affinity and selectivity. For lactoferroxins, studies on synthetic analogues have provided insights into these impacts nih.govtandfonline.com.

The general formula XA-Tyr-XB-Tyr-OCH3 proposed for lactoferroxin-like opioid antagonist peptides highlights the importance of the amino acids surrounding the tyrosine residues nih.govtandfonline.com. The amino acid at the XA position, in particular, was suggested to affect the selectivity of the peptide for different opioid receptor subtypes nih.govtandfonline.com.

While detailed data tables specifically on a wide range of amino acid substitutions within this compound are not provided in the search results, the principle established for related peptides suggests that changes to key residues, especially tyrosine and potentially the amino acid at the XA position, would impact its antagonist potency and receptor preference. Terminal modifications, such as the methyl ester at the C-terminus in the initially characterized lactoferroxins, can also influence activity and stability nih.govtandfonline.com. The presence of basic residues in the amino terminal region was found to be essential for kappa-receptor selectivity in some opioid antagonists, suggesting that the location of selectivity determinants can differ between opioid agonists and antagonists tandfonline.com.

Design and Synthesis of this compound Analogues with Enhanced or Modified Receptor Selectivity

Based on SAR studies, the design and synthesis of peptide analogues are undertaken to create compounds with improved potency, enhanced receptor selectivity, or altered pharmacological profiles. For this compound, the goal of synthesizing analogues would be to fine-tune its opioid antagonist properties.

The understanding that the amino acid at the XA position in the general formula XA-Tyr-XB-Tyr-OCH3 can influence receptor selectivity provides a basis for designing analogues with modified preference for mu, delta, or kappa opioid receptors nih.govtandfonline.com. By systematically substituting amino acids at this and potentially other key positions, researchers can explore the structural requirements for specific receptor interactions.

Although specific examples of designed and synthesized this compound analogues with enhanced or modified receptor selectivity are not explicitly detailed with experimental data in the provided search results, the foundational SAR work on lactoferroxins indicates the potential for such modifications. The observation that deletion of a lysine (B10760008) residue in Lactoferroxin C resulted in a mu-selective ligand, whereas the original peptide showed preference for kappa-receptors, exemplifies how single amino acid changes can dramatically alter receptor selectivity tandfonline.com. This finding supports the strategy of designing analogues with targeted amino acid substitutions to achieve desired receptor profiles.

Further research involving the synthesis and pharmacological evaluation of a series of this compound analogues with targeted modifications would be necessary to fully map the SAR for receptor selectivity and potentially develop compounds with improved therapeutic potential as opioid antagonists.

Advanced Analytical and Methodological Approaches for Lactoferroxin B Research

Chromatographic Separation and Purification Strategies for Lactoferroxin B

Chromatographic methods are fundamental for isolating this compound from complex biological matrices or synthesis mixtures and for assessing its purity. Various chromatographic techniques exploit differences in properties such as charge, size, and hydrophobicity to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the isolation and purity assessment of peptides, including those derived from lactoferrin. HPLC offers high resolution and sensitivity, making it suitable for separating this compound from other components in a mixture. The method typically involves a stationary phase and a mobile phase, with separation based on differential partitioning of the peptide between these phases. For peptide analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar and the mobile phase is polar. The peptide's hydrophobicity dictates its retention time on the column. Gradient elution, using a mobile phase that increases in organic solvent concentration, is often used to improve separation of complex peptide mixtures. HPLC is also essential for assessing the purity of isolated this compound by integrating the area under the peptide peak and comparing it to the total area of all peaks in the chromatogram. Studies on lactoferrin and its derived peptides frequently report the use of HPLC for purity determination, with achieved purities often exceeding 90%. mdpi.comresearchgate.nettargetmol.comnih.gov

Size Exclusion Chromatography (SEC) for Molecular Sizing and Aggregate Detection

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic size as they pass through a porous stationary phase. Larger molecules that cannot enter the pores elute first, while smaller molecules that can access the pores have a longer retention time. chromatographyonline.comcytivalifesciences.com SEC is a valuable technique for determining the molecular size of this compound and for detecting the presence of aggregates, which are crucial quality attributes for peptide samples. chromatographyonline.comcytivalifesciences.comnih.govusp.org The appropriate pore size of the SEC column is selected based on the expected molecular weight of the peptide to ensure effective separation within the column's fractionation range. chromatographyonline.comcytivalifesciences.com Analysis of lactoferrin purification has utilized SEC to assess the purity of the final product and to identify different molecular species present. bio-works.combio-works.com

Mass Spectrometry for Definitive Identification and Sequence Validation

Mass spectrometry (MS) is an indispensable tool in peptide research, providing definitive identification and detailed structural information, including amino acid sequence. mdpi.comnih.govthermofisher.combroadinstitute.orgthermofisher.com

Tandem Mass Spectrometry for De Novo Sequencing and Characterization

Tandem Mass Spectrometry (MS/MS) is a powerful technique for peptide sequencing and characterization. In MS/MS, a precursor peptide ion is selected and fragmented, and the resulting fragment ions are mass analyzed. nih.govbroadinstitute.orgbiorxiv.orgcuni.cz The fragmentation pattern provides information about the amino acid sequence of the peptide. De novo sequencing, which does not require a sequence database, can be performed using MS/MS data to determine the amino acid sequence of an unknown peptide like this compound. nih.govbiorxiv.orgijbs.com This is particularly useful when studying novel or modified peptides. The fragmentation of peptides in MS/MS typically produces characteristic b-ions and y-ions, which correspond to fragment ions retaining the N-terminus and C-terminus, respectively. broadinstitute.orgcuni.cz Analysis of these ions allows for the reconstruction of the peptide sequence.

Quantitative Mass Spectrometry for Biological Sample Analysis

Quantitative mass spectrometry methods are used to measure the abundance of specific peptides in biological samples. thermofisher.comnih.govchromatographyonline.com These techniques are essential for studying the concentration of this compound in various biological matrices, such as milk or other biofluids, and for investigating changes in its levels under different physiological conditions. Approaches for quantitative MS include label-free quantification and stable isotope labeling techniques. cuni.cznih.govchromatographyonline.com Stable isotope labeling involves incorporating heavy isotopes into the peptide or a spiked internal standard, allowing for accurate relative or absolute quantification by comparing the signal intensities of the labeled and unlabeled peptide. nih.govchromatographyonline.com LC-MS/MS is frequently used for quantitative analysis, combining the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. mdpi.comthermofisher.comcuni.cznih.gov

Biophysical Techniques for Investigating Peptide-Receptor Interactions

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a widely used method to quantify the binding affinity of a ligand to its target receptor giffordbioscience.com. This technique is considered a gold standard for measuring ligand-receptor interactions due to its sensitivity and robustness giffordbioscience.com. In the context of this compound, which is known to have opioid antagonist activity, radioligand binding assays are crucial for determining its affinity for different opioid receptor subtypes.

The principle involves using a radiolabeled ligand that binds specifically to the receptor. The binding of an unlabeled test compound, such as this compound, is then measured by its ability to displace the radiolabeled ligand from the receptor binding site giffordbioscience.com. By testing a range of concentrations of the unlabeled compound, researchers can determine the concentration that inhibits 50% of the radioligand binding (IC₅₀ value). This IC₅₀ value can then be used to calculate the inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor giffordbioscience.com.

Studies on lactoferroxins, including this compound, have employed radioreceptor assays to assess their affinity for opioid receptors. Early research indicated that this compound, along with lactoferroxin C, showed a somewhat higher preference for kappa-receptors compared to mu-receptors researchgate.netelabscience.comuniprot.orgjensenlab.org. For instance, in a radioreceptor assay using [³H]naloxone, peptides with affinity for opioid receptors were identified in a digest of human lactoferrin, and their IC₅₀ values were determined researchgate.nettandfonline.com. While specific Kᵢ values for this compound from such assays were mentioned in the context of its opioid antagonist activity, detailed data tables specifically for this compound's affinity across various receptor subtypes from recent studies using this method were not extensively found in the search results. However, the method remains fundamental for characterizing the binding of opioid peptides like this compound to their target receptors.

Radioligand binding assays can also be used to determine receptor density (Bmax) and the dissociation constant (Kd) of the radioligand itself through saturation binding experiments giffordbioscience.comturkupetcentre.net. Kinetic binding assays can further provide information on the association and dissociation rates (kₒn and kₒff) of the ligand-receptor interaction giffordbioscience.com.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique that allows for the real-time monitoring of molecular interactions, including protein-ligand binding emory.eduproteogenix.sciencenih.govwikipedia.orgmdpi.com. This method provides valuable information on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) emory.edunih.gov.

The SPR technique is based on the principle of measuring changes in the refractive index at a sensor surface when a molecule in solution binds to a ligand immobilized on that surface proteogenix.sciencewikipedia.orgmdpi.com. As molecules bind or dissociate, the mass on the sensor surface changes, leading to a change in the local refractive index, which is detected as a shift in the SPR signal proteogenix.sciencewikipedia.orgmdpi.com. This change is recorded over time, generating a sensorgram that reflects the association and dissociation phases of the interaction nih.govmdpi.com.

While SPR is a general method for studying protein-receptor interactions and has been applied to study the binding of lactoferrin and other proteins researchgate.netresearchgate.netcabidigitallibrary.org, specific detailed research findings focusing on the real-time binding kinetics of this compound with its target receptors (e.g., opioid receptors) using SPR were not prominently featured in the search results. The search results did highlight SPR's application in studying the interaction of lactoferrin with various molecules, such as bacterial proteins and polyphenols researchgate.netcabidigitallibrary.orgnih.gov.

However, SPR is a suitable method for investigating the binding kinetics of this compound. By immobilizing an opioid receptor (or a relevant part of it) on the sensor chip, researchers could inject varying concentrations of this compound and monitor its binding in real time. This would allow for the determination of the association rate constant (kₒn), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (KD = kₒff / kₒn) for the interaction between this compound and the specific opioid receptor subtype emory.edunih.gov.

SPR offers advantages such as being label-free and providing real-time data, which allows for a comprehensive understanding of the binding event dynamics emory.eduproteogenix.science. Challenges can include potential mass transport limitations and the need for appropriate immobilization strategies for the target receptor emory.edu.

Computational Approaches for Molecular Docking and Dynamics Simulations

Computational approaches, such as molecular docking and molecular dynamics simulations, play a significant role in complementing experimental studies of peptide-receptor interactions, including those involving this compound researchgate.netsemanticscholar.orgmdpi.com. These methods provide insights at the atomic level into the potential binding modes, affinities, and dynamic behavior of molecules.

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor and to estimate the binding affinity aimspress.comnih.gov. For this compound, molecular docking can be used to model its interaction with opioid receptors or other potential targets. This involves computationally placing the 3D structure of this compound into the binding site of the receptor structure and evaluating the various poses based on scoring functions that estimate the binding energy aimspress.com.

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of the molecular system mdpi.comaimspress.comnih.govresearchgate.net. MD simulations allow researchers to observe the stability of the predicted binding poses from docking, explore conformational changes in both the peptide and the receptor upon binding, and calculate binding free energies aimspress.com. This provides a more realistic picture of the interaction in a dynamic environment, considering factors like temperature, solvent, and ion concentrations aimspress.comnih.gov.

Research has utilized computational methods to study milk protein-derived peptides, including this compound, in the context of their potential biological activities researchgate.netsemanticscholar.org. For example, molecular docking has been employed to evaluate the interaction of milk-derived opioid peptides with enzymes like acetylcholinesterases researchgate.netsemanticscholar.org. While specific detailed molecular docking or MD simulation studies solely focused on the interaction of this compound with opioid receptors were not the primary focus of the search results, the application of these methods to lactoferrin-derived peptides and other milk peptides highlights their relevance to this compound research nih.govmdpi.comaimspress.comnih.govnih.govresearchgate.netnih.govmdpi.com.

Computational studies can predict key residues involved in the interaction, estimate binding energies, and provide a mechanistic understanding of how this compound might exert its effects by interacting with its targets aimspress.comnih.govmdpi.com. For instance, studies on lactoferrin itself have used molecular docking to investigate its interactions with various proteins and small molecules nih.govnih.govmdpi.comresearchgate.net. MD simulations have been used to study the structural stability and dynamics of lactoferrin-derived peptides nih.govnih.gov.

These computational approaches are valuable for guiding experimental studies by identifying potential binding sites and predicting the relative affinities of different peptides or modified versions of this compound.

Future Avenues in Lactoferroxin B Research and Potential Academic Applications

Comprehensive Exploration of Uncharacterized Biological Activities and Signaling Pathways

Current research highlights Lactoferroxin B's activity as an opioid antagonist, showing a higher preference for kappa-receptors compared to mu-receptors uniprot.orgjensenlab.orgresearchgate.netjensenlab.orgsapient.bio. However, the biological landscape influenced by this compound likely extends beyond this known function. Given its parent protein, lactoferrin, is involved in a wide array of biological processes including antimicrobial, antiviral, immunomodulatory, antioxidant, and antitumor activities, as well as influencing iron homeostasis and cellular growth and differentiation, it is plausible that this compound or its further metabolites may also exert diverse effects nih.govmybiosource.comnih.govbosterbio.comuminho.pt.

Future research should focus on systematically identifying and characterizing these potential uncharacterized biological activities. This could involve high-throughput screening assays to explore effects on various cellular processes, enzyme activities, and interactions with other receptor systems. Furthermore, a detailed investigation into the specific signaling pathways modulated by this compound is crucial. While lactoferrin has been linked to pathways such as TLR4, NF-kappa-B, Wnt/beta-catenin, PKA, ERK, MAPK, and Akt, the precise impact of this compound on these or other pathways needs to be elucidated uniprot.orgmybiosource.comnih.govresearchgate.net. Understanding these interactions at a molecular level will provide insights into its mechanisms of action and potential therapeutic or physiological roles.

Research efforts could employ techniques such as phosphoproteomics and kinome analysis to identify altered phosphorylation events and activated kinases upon this compound exposure. Reporter gene assays and genetic perturbation studies could further confirm the involvement of specific signaling cascades. The relationship between its opioid antagonist activity and any newly discovered biological roles also warrants investigation to understand potential synergistic or antagonistic effects.

Development of Advanced Methodologies for Production and Characterization

The efficient and scalable production of high-purity this compound is essential for both fundamental research and potential applications. As a peptide derived from lactoferrin, its production often involves the hydrolysis of the parent protein google.com. Traditional methods for isolating lactoferrin, such as ion-exchange chromatography, affinity chromatography, and membrane filtration, have been employed, and these techniques are continually being improved with more effective sorbents and modified membranes nih.gov. More advanced techniques like electrodialysis with filtration membranes and magnetic affinity separation have also been explored for lactoferrin isolation nih.gov.

Future research should focus on optimizing these methodologies specifically for the release, isolation, and purification of this compound from lactoferrin hydrolysates or through synthetic routes. This includes developing more efficient enzymatic hydrolysis protocols that maximize this compound yield while minimizing unwanted byproducts. Novel separation techniques tailored to the specific physicochemical properties of this compound could enhance purity and recovery rates.

Furthermore, the development of advanced characterization methods is vital for ensuring the identity, purity, and structural integrity of produced this compound. While techniques like High-Performance Liquid Chromatography (HPLC) are used for analysis, more sophisticated methods such as high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) could provide detailed structural information and identify post-translational modifications or degradation products. Standardized analytical protocols are needed to ensure reproducibility and comparability of research findings across different studies and laboratories.

The exploration of recombinant production systems, similar to those developed for lactoferrin in organisms like fungi, could offer a scalable and cost-effective alternative for this compound production mdpi.com. Research in this area would involve optimizing expression vectors, host strains, and fermentation conditions to achieve high yields of the desired peptide.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Functionality

Multi-omics, which involves the integration of data from multiple biological layers such as genomics, transcriptomics, proteomics, and metabolomics, has emerged as a powerful approach to gain a holistic and systems-level understanding of biological processes illumina.commetabolon.comnih.gov. Applying multi-omics strategies to this compound research holds significant potential for unraveling the complex network of molecular interactions and pathways it influences.

By integrating transcriptomic data (changes in gene expression) with proteomic data (changes in protein abundance and modification) and metabolomic data (changes in metabolite levels), researchers can gain a comprehensive view of how this compound affects cellular function at different molecular levels. For instance, transcriptomic analysis could identify genes whose expression is altered by this compound, while proteomic analysis could reveal corresponding changes in protein levels or activation states. Metabolomic profiling could then provide insights into the downstream effects on cellular metabolism.

Integrating these diverse datasets can help identify key regulatory nodes, pathways, and biological processes that are most significantly impacted by this compound. This approach can also help to identify potential biomarkers of this compound activity or response. Challenges in multi-omics include data integration, analysis, and interpretation due to the volume and heterogeneity of the data metabolon.comnih.gov. However, advancements in bioinformatics tools and computational approaches are facilitating such integrated analyses.

Q & A

Basic Research Questions

Q. What are the primary biochemical methods for identifying and characterizing Lactoferroxin B in complex biological matrices?

- Methodological Answer : this compound can be isolated using affinity chromatography (e.g., lactoferrin-binding columns) followed by mass spectrometry (LC-MS/MS) for precise molecular weight determination . Structural characterization requires circular dichroism (CD) to confirm secondary structures and NMR spectroscopy for tertiary conformation analysis. Purity validation via HPLC with UV detection is critical, referencing peer-reviewed protocols for reproducibility .

Q. How do researchers standardize experimental conditions for studying this compound’s antimicrobial activity?

- Methodological Answer : Standardization involves:

- Culture conditions : Use of reference strains (e.g., E. coli ATCC 25922) in Mueller-Hinton broth at 37°C under aerobic conditions .

- Dose-response curves : Serial dilutions of this compound (0.1–100 µM) with viability assays (CFU counts, resazurin reduction) .

- Controls : Include lactoferrin and scrambled peptides to differentiate sequence-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in mammalian cells be resolved?

- Methodological Answer : Contradictions often arise from cell type variability (e.g., primary vs. immortalized lines) or assay interference (e.g., peptide aggregation). Solutions include:

- Dose optimization : Pre-test solubility via dynamic light scattering (DLS) .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and apoptosis assays (Annexin V/PI) to distinguish necrosis from programmed cell death .

- Meta-analysis : Apply false discovery rate (FDR) correction when comparing datasets from multiple labs to minimize Type I errors .

Q. What strategies optimize this compound’s stability in in vivo models for therapeutic testing?

- Methodological Answer : Stability enhancement involves:

- PEGylation : Covalent attachment of polyethylene glycol to reduce enzymatic degradation .

- Encapsulation : Use of liposomal carriers (e.g., DOPC/cholesterol) to prolong half-life in circulation .

- Pharmacokinetic validation : Radiolabeled (e.g., ¹⁴C) this compound tracked via scintillation counting in plasma/tissue homogenates .

Q. How can structure-activity relationship (SAR) studies improve this compound’s target specificity?

- Methodological Answer : SAR workflows include:

- Alanine scanning : Systematic substitution to identify critical residues for antimicrobial activity .

- Molecular docking : Simulations (e.g., AutoDock Vina) to predict binding affinities with bacterial membrane proteins (e.g., LptD) .

- Validation : Surface plasmon resonance (SPR) to measure real-time interaction kinetics with lipid bilayers .

Data Analysis & Interpretation

Q. What statistical approaches address variability in this compound’s efficacy across independent studies?

- Methodological Answer : Use mixed-effects models to account for inter-study variability (e.g., random effects for lab protocols). Pair this with sensitivity analysis to identify outliers driven by confounding factors (e.g., buffer pH differences) . Open-access repositories (e.g., Zenodo) enable raw data sharing for re-analysis .

Q. How do researchers validate this compound’s mechanism of action when traditional assays yield inconclusive results?

- Methodological Answer : Integrate orthogonal methods:

- Electron microscopy : Visualize membrane disruption in treated bacteria .

- Metabolomics : Track ATP depletion or proton motive force collapse via LC-MS .

- Genetic knockouts : Test efficacy against bacterial strains lacking putative targets (e.g., lptD mutants) .

Experimental Design & Reproducibility

Q. What are key considerations for designing a blinded, randomized study on this compound’s anti-inflammatory effects?

- Methodological Answer :

- Blinding : Use third-party coding for treatment groups (e.g., A, B, C) to minimize bias .

- Endpoint selection : Quantify IL-6/TNF-α via ELISA and histological scoring of tissue sections .

- Power analysis : Calculate sample size (G*Power software) to ensure statistical robustness .

Q. How can in silico models complement in vitro studies of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict peptide-membrane interactions under physiological conditions. Validate with experimental data (e.g., fluorescence anisotropy for membrane fluidity changes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.